8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride
Overview
Description
8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride is a brominated derivative of imidazo[1,2-a]pyridine, a class of heterocyclic aromatic organic compounds. This compound is characterized by its bromine atom at the 8th position and a methyl group at the 5th position of the imidazo[1,2-a]pyridine ring system. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry, material science, and as a building block for more complex molecules.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of 5-methylpyridine-2-carboxaldehyde with bromine in the presence of a suitable catalyst, such as aluminum chloride (AlCl3).
Modern Approaches: Advances in synthetic chemistry have introduced methods such as palladium-catalyzed cross-coupling reactions, which allow for the formation of the bromo-imidazo[1,2-a]pyridine core with high efficiency and selectivity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as 8-bromo-5-methylimidazo[1,2-a]pyridine-3-oxide.
Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, resulting in the formation of 8-methylimidazo[1,2-a]pyridine hydrochloride.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed:
Oxidation: 8-bromo-5-methylimidazo[1,2-a]pyridine-3-oxide
Reduction: 8-methylimidazo[1,2-a]pyridine hydrochloride
Substitution: Various derivatives depending on the nucleophile used
Mechanism of Action
Mode of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to undergo various radical reactions for direct functionalization . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry , suggesting that they may interact with a variety of biochemical pathways.
Action Environment
It is recommended that the compound be stored at refrigerator temperatures for stability .
Scientific Research Applications
Chemistry: 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride is used as a versatile intermediate in the synthesis of more complex organic molecules. Its bromine atom makes it a valuable precursor for further functionalization.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitubercular properties. It serves as a scaffold for the development of new drugs targeting various diseases.
Medicine: Research has explored its use in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features make it suitable for creating compounds with specific biological activities.
Industry: In material science, the compound is used in the development of advanced materials with unique properties. It is also employed in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
8-Chloro-5-methylimidazo[1,2-a]pyridine hydrochloride
8-Iodo-5-methylimidazo[1,2-a]pyridine hydrochloride
5-Methylimidazo[1,2-a]pyridine hydrochloride
Uniqueness: 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride is unique due to its bromine atom, which provides different reactivity compared to its chloro- and iodo- counterparts. This allows for a broader range of chemical transformations and applications.
Properties
IUPAC Name |
8-bromo-5-methylimidazo[1,2-a]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.ClH/c1-6-2-3-7(9)8-10-4-5-11(6)8;/h2-5H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXQVISKIZXMLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=NC=CN12)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674310 | |
Record name | 8-Bromo-5-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-36-4 | |
Record name | 8-Bromo-5-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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